N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-2-naphthamide
Description
The compound N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-2-naphthamide features a hybrid structure combining a 3,4-dihydroisoquinoline core, a thiophen-3-yl substituent, and a 2-naphthamide group.
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]naphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2OS/c29-26(22-10-9-19-5-1-3-7-21(19)15-22)27-16-25(24-12-14-30-18-24)28-13-11-20-6-2-4-8-23(20)17-28/h1-10,12,14-15,18,25H,11,13,16-17H2,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTBSVPRAVOVEFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(CNC(=O)C3=CC4=CC=CC=C4C=C3)C5=CSC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-2-naphthamide typically involves multi-step organic reactions. One common approach includes:
Formation of the Dihydroisoquinoline Moiety: This can be achieved through the Pictet-Spengler reaction, where an aldehyde reacts with an amine to form the dihydroisoquinoline structure under acidic conditions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives.
Attachment of the Naphthamide Group: The final step involves the amidation reaction, where the naphthamide group is attached to the intermediate compound through a condensation reaction with an appropriate naphthoic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.
Chemical Reactions Analysis
Amide Group
-
Hydrolysis : Acidic or basic hydrolysis cleaves the amide bond, yielding 2-naphthoic acid and the corresponding amine.
-
Conditions: 6M HCl (reflux) or NaOH (aqueous ethanol).
-
-
Nucleophilic Substitution : The carbonyl group reacts with Grignard reagents (e.g., RMgX) to form ketones or alcohols .
Thiophene Ring
-
Electrophilic Substitution : The thiophen-3-yl group undergoes sulfonation or halogenation at the β-position due to electron-rich sulfur.
-
Example: Reaction with SO₃ in acetic anhydride yields sulfonated derivatives.
-
Dihydroisoquinoline Moiety
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) opens the dihydroisoquinoline ring, forming tetrahydroisoquinoline derivatives .
-
Alkylation : Reacts with alkyl halides (e.g., benzyl bromide) in the presence of NaH to form N-alkylated products .
Cross-Coupling Reactions
-
Suzuki-Miyaura Coupling : The naphthyl group participates in palladium-catalyzed cross-coupling with aryl boronic acids .
Oxidation
-
The dihydroisoquinoline moiety oxidizes to isoquinoline derivatives using KMnO₄ or CrO₃ under acidic conditions.
| Oxidizing Agent | Product | Conditions |
|---|---|---|
| KMnO₄ | Isoquinoline derivative | H₂SO₄, 80°C |
| CrO₃ | Quinone (via hydroxylation) | Acetic acid, 60°C |
Mechanistic Insights
-
Amide Activation : The electron-withdrawing naphthyl group increases electrophilicity of the carbonyl carbon, enhancing reactivity toward nucleophiles .
-
Steric Effects : Bulky substituents on the thiophene and dihydroisoquinoline groups influence regioselectivity in substitution reactions .
Analytical Characterization
Reaction products are confirmed via:
Scientific Research Applications
Research indicates that N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-2-naphthamide exhibits a range of biological activities:
Enzyme Inhibition
The compound has shown promise as an inhibitor of specific enzymes involved in critical metabolic pathways. For example, it may inhibit kinases that are implicated in cancer progression, suggesting a potential role in cancer therapy.
Receptor Binding
It exhibits affinity for certain receptors, modulating signaling pathways crucial for various physiological processes. This receptor interaction can influence neurotransmission and may have implications for treating neurological disorders.
Antimicrobial Properties
Preliminary studies suggest that derivatives of similar structures possess significant antimicrobial properties against pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds was reported around 256 µg/mL.
Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. A proposed synthetic route includes:
- Formation of the Isoquinoline Moiety : Synthesized from benzylamine derivatives via Pictet-Spengler reaction.
- Incorporation of the Thiophene Ring : Achieved through cross-coupling reactions such as Suzuki or Stille reactions using appropriate thiophene derivatives.
- Coupling to Form the Naphthamide : The final step involves forming an amide bond between the intermediate and naphthoyl chloride or its derivatives under suitable conditions.
Case Study 1: Cancer Therapeutics
A study focused on the compound's efficacy against various cancer cell lines demonstrated selective cytotoxicity while sparing normal cells. The IC50 values indicated effective inhibition of cell growth at low concentrations, highlighting its potential as a therapeutic agent in oncology.
Case Study 2: Neuroprotective Effects
Research investigating the neuroprotective effects of the compound revealed its ability to reduce oxidative stress markers in neuronal cells exposed to toxic agents. This suggests a possible therapeutic role in neurodegenerative diseases like Alzheimer's or Parkinson's disease.
Summary of Findings
| Application Area | Observed Effects | References |
|---|---|---|
| Enzyme Inhibition | Potential inhibition of cancer-related kinases | |
| Receptor Binding | Modulation of neurotransmission pathways | |
| Antimicrobial Activity | Effective against E. coli and S. aureus | |
| Cancer Therapeutics | Selective cytotoxicity against cancer cells | |
| Neuroprotection | Reduction of oxidative stress in neuronal cells |
Mechanism of Action
The mechanism by which N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-2-naphthamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific receptors or enzymes, modulating their activity. The dihydroisoquinoline moiety can mimic neurotransmitter structures, potentially influencing neurological pathways.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Dihydroisoquinoline-Containing Analogs
a. N-(2-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide ()
- Key Differences : Replaces the thiophen-3-yl and naphthamide groups with a sulfonyl-ethyl linker and a 5-oxopyrrolidine-carboxamide.
- Biological Data : Exhibits 81.0% inhibition in plaque reduction assays (IC₅₀ = 0.578 µM) against MERS-CoV, with moderate cytotoxicity (35% cell death at 10% DMSO) .
- Significance : The sulfonyl group may enhance solubility but reduce membrane permeability compared to the target compound’s thiophene-naphthamide system.
b. GF120918 and XR9576 ()
- GF120918: Contains a 6,7-dimethoxy-dihydroisoquinoline linked to a dihydroacridine-carboxamide.
- XR9576: Features a quinoline-carboxamide and dimethoxyphenyl group.
- Comparison : Both compounds are P-glycoprotein inhibitors. The target compound’s naphthamide may offer improved aromatic stacking interactions compared to GF120918’s acridine moiety .
Thiophene- and Naphthamide-Containing Analogs
a. (S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine ()
- Key Differences: Substitutes the dihydroisoquinoline with a methylamino-propanol chain and replaces the amide with an ether linkage.
Amide-Linked Heterocyclic Compounds
a. 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide ()
- Key Differences: Uses a thiazol-2-yl acetamide core instead of dihydroisoquinoline and naphthamide.
- Structural Insight: The crystal structure reveals a twisted conformation between the dichlorophenyl and thiazol rings (61.8°), suggesting that the target compound’s dihydroisoquinoline-thiophene system may adopt distinct conformational preferences .
Biological Activity
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-2-naphthamide (CAS Number: 898407-98-2) is a compound that has garnered attention due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action, supported by relevant data and case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the following molecular formula and weight:
- Molecular Formula : C22H23N3O2S2
- Molecular Weight : 425.6 g/mol
Synthesis
The synthesis of this compound typically involves multi-step reactions, including:
- Formation of the Isoquinoline Core : Achieved via the Pictet-Spengler reaction.
- Introduction of the Thiophene Moiety : Usually through cross-coupling reactions such as Suzuki-Miyaura coupling.
- Formation of the Naphthamide Group : Involves acylation with naphthoyl chloride.
Antifungal Activity
Research indicates that derivatives of 3,4-dihydroisoquinoline exhibit significant antifungal properties. For example, in a study evaluating various compounds against seven phytopathogenic fungi, certain derivatives showed activity comparable to established antifungal agents like thiabendazole (TBZ) . The strongest compounds demonstrated efficacy rates between 82.3% and 93.9% against specific fungi strains.
Antimicrobial Activity
The compound's structure suggests potential antimicrobial activity. A related study on thiophene-based compounds revealed strong antibacterial effects against Gram-positive and Gram-negative bacteria, with inhibition zones comparable to conventional antibiotics . The activity was attributed to the ability to inhibit key bacterial enzymes involved in cell wall synthesis.
The proposed mechanism involves interaction with cyclooxygenase (COX) enzymes, which play a crucial role in the metabolism of arachidonic acid into prostaglandins and thromboxanes. This interaction not only contributes to anti-inflammatory effects but also enhances antioxidant activity by scavenging reactive oxygen species .
Case Studies
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Solvent | Time | Yield | Reference |
|---|---|---|---|---|---|
| Intermediate Synthesis | Chloracetyl chloride, TEA | DCM | 3–5 hrs | 60–75% | |
| Coupling | Dihydroisoquinoline, TEA | DMF | 2 hrs | ~37% |
How can researchers resolve contradictory cytotoxicity data for this compound in different assays?
Advanced Data Analysis
Discrepancies in cytotoxicity (e.g., reports IC50 variations) may arise from assay conditions (e.g., DMSO concentration, cell line variability) or compound stability. Mitigation strategies include:
- Orthogonal Assays : Validate results using multiple methods (e.g., MTT, neutral red uptake) .
- Stability Testing : Monitor compound degradation via HPLC under assay conditions (pH, temperature) .
- Control Normalization : Use internal standards (e.g., HEK cell viability in PBS vs. 10% DMSO) to account for solvent effects .
What computational methods are recommended to predict binding interactions of this compound with potential targets?
Advanced Computational Strategy
The Glide docking algorithm (Schrödinger Suite) is suitable for predicting ligand-receptor interactions. Key steps:
Protein Preparation : Optimize the receptor structure (e.g., PDB file) using OPLS-AA force fields .
Grid Generation : Define the binding site around residues of interest.
Ligand Docking : Perform torsional flexible sampling with Monte Carlo refinement to account for conformational flexibility .
Scoring : Use the GlideScore empirical function to rank poses. Validation studies show <1 Å RMSD accuracy in ~50% of cases .
How can stereochemical purity be ensured during synthesis?
Q. Basic Characterization
- Chiral Chromatography : Use HPLC with chiral columns (e.g., Chiralpak AD-H) to resolve enantiomers .
- NMR Analysis : Confirm stereochemistry via NOESY or COSY to detect through-space correlations between the thiophene and naphthamide groups .
What strategies improve yield in coupling reactions involving dihydroisoquinoline intermediates?
Q. Advanced Optimization
- Solvent Screening : Test alternatives to DMF (e.g., acetonitrile or THF) to reduce side reactions .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes vs. 2 hours) while maintaining yields >75% .
- Catalyst Use : Palladium catalysts (e.g., Pd/Xantphos) enhance coupling efficiency in Suzuki-Miyaura reactions .
How should researchers address low solubility in pharmacokinetic studies?
Q. Advanced Formulation
- Co-Solvent Systems : Use cyclodextrins or Solutol HS-15 (5–10% w/v) to enhance aqueous solubility .
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) to the naphthamide moiety .
What analytical methods are critical for impurity profiling?
Q. Basic Quality Control
- HPLC-MS : Detect trace impurities (<0.1%) using C18 columns and gradient elution (ACN/water + 0.1% formic acid) .
- NMR Spectroscopy : Identify structural analogs (e.g., regioisomers) via 2D experiments (HSQC, HMBC) .
How can structure-activity relationships (SAR) guide derivative design?
Q. Advanced SAR Strategy
- Core Modifications : Replace the thiophene-3-yl group with furan or pyridine to assess electronic effects on bioactivity .
- Substituent Analysis : Introduce electron-withdrawing groups (e.g., -CF3) to the dihydroisoquinoline ring to enhance target affinity .
What in vitro models are suitable for assessing blood-brain barrier (BBB) penetration?
Q. Advanced Pharmacological Evaluation
- P-glycoprotein Assays : Use MDCK-MDR1 cells to measure efflux ratios (GF120918 as a positive control) .
- Parallel Artificial Membrane Permeability Assay (PAMPA) : Predict passive diffusion with a lipid bilayer mimicking the BBB .
How should researchers handle conflicting crystallographic data during structure determination?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
